3,5-Dimethylhexanal

Description

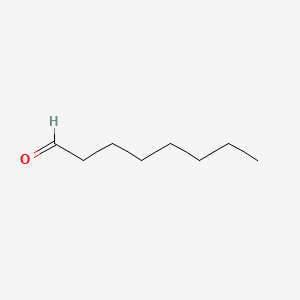

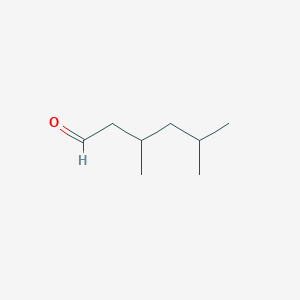

Structure

2D Structure

3D Structure

Properties

CAS No. |

19796-88-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,5-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-7(2)6-8(3)4-5-9/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

VWLITJGXNSANSN-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)CC=O |

Canonical SMILES |

CC(C)CC(C)CC=O |

Other CAS No. |

19796-88-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylhexanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that holds significance in various chemical and biological contexts. As a member of the aldehyde family, its reactivity is primarily dictated by the electrophilic nature of the carbonyl group and the presence of alpha-hydrogens. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides general protocols applicable to its synthesis and purification.

Chemical Structure and Identification

The structural attributes of this compound are fundamental to understanding its chemical behavior.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₁₆O[2][3][4][5] |

| Canonical SMILES | CC(C)CC(C)CC=O[1][6] |

| InChI | InChI=1S/C8H16O/c1-7(2)6-8(3)4-5-9/h5,7-8H,4,6H2,1-3H3[1] |

| InChIKey | VWLITJGXNSANSN-UHFFFAOYSA-N[1] |

| CAS Number | 19796-88-4[2][3][4][5] |

Physicochemical Properties

A compilation of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are experimental while others are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| Boiling Point | 156.7 °C at 760 mmHg | Guidechem[7] |

| 93-94 °C at 80 Torr | ECHEMI[3] | |

| Density | 0.808 g/cm³ | Guidechem[7] |

| Refractive Index | 1.408 | Guidechem[7] |

| Flash Point | 48 °C | Guidechem[7] |

| XLogP3 (Predicted) | 2.3 | PubChem[1] |

| Solubility | Aldehydes with more than five carbons generally exhibit low solubility in water but are soluble in organic solvents.[8] | General Knowledge |

| Melting Point | Not available in cited literature. |

Experimental Protocols

Synthesis via Hydroformylation of 2,4-Dimethyl-1-pentene

Hydroformylation, also known as the oxo process, is a primary industrial method for producing aldehydes from alkenes.[9][10] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the logical precursor is 2,4-Dimethyl-1-pentene.

General Protocol:

-

Catalyst Preparation: A rhodium-based catalyst, such as Rh(CO)₂(acac) complexed with a phosphine ligand (e.g., triphenylphosphine), is typically prepared in a suitable solvent under an inert atmosphere. The choice of ligand can influence the regioselectivity of the reaction.[11]

-

Reaction Setup: The reaction is carried out in a high-pressure reactor. The alkene (2,4-Dimethyl-1-pentene), the catalyst solution, and an appropriate solvent are charged into the reactor.

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas), typically in a 1:1 ratio. The reaction is then heated to a temperature ranging from 40 to 200 °C, with pressures between 10 and 100 atmospheres.[9] The specific conditions would require optimization for this particular substrate to maximize the yield of the desired linear aldehyde over its branched isomer.

-

Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is then worked up to separate the aldehyde from the catalyst and unreacted starting materials. This typically involves extraction and subsequent purification.

Purification

Common impurities in aldehyde synthesis include the corresponding alcohol (from reduction) and carboxylic acid (from oxidation).[12] Purification can be achieved through several methods.

1. Purification by Distillation:

Fractional distillation is a common method for purifying liquid aldehydes.[12]

-

Procedure: The crude this compound is first washed with a 10% sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.[12] The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered. The purified aldehyde is then obtained by fractional distillation under atmospheric or reduced pressure.[12][13] Given the boiling point, vacuum distillation may be preferred to prevent thermal degradation.[13]

2. Purification via Bisulfite Adduct Formation:

This method is highly selective for aldehydes and some reactive ketones.[14]

-

Procedure: The crude aldehyde is vigorously stirred with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid bisulfite addition product, which can be filtered off from the organic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.[14]

Chemical Reactivity

The reactivity of this compound is characteristic of aldehydes and is dominated by the chemistry of the carbonyl group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the most common reaction type for aldehydes, leading to the formation of a tetrahedral intermediate.

-

Oxidation: Aldehydes are easily oxidized to carboxylic acids.

-

Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form acetals, which can serve as protecting groups for the carbonyl functionality.

Biological Relevance of Branched-Chain Aldehydes

Branched-chain aldehydes, such as this compound, are known to be important flavor and aroma compounds in various foods. They can be formed from the breakdown of amino acids during fermentation and other food processing methods. In biological systems, aldehydes are reactive molecules that can participate in various cellular processes and can also be products of oxidative stress.

Visualizations

Logical Relationship of Dimethylhexanal Isomers

The following diagram illustrates the structural relationship between this compound and its other dimethyl-substituted isomers.

Caption: Positional isomers of Dimethylhexanal.

General Workflow for Synthesis and Purification

The diagram below outlines a general experimental workflow for the synthesis and purification of this compound.

Caption: General synthesis and purification workflow.

References

- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound [chembk.com]

- 5. This compound | 19796-88-4 | Buy Now [molport.com]

- 6. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hydroformylation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 13. How To [chem.rochester.edu]

- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dimethylhexanal: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 19796-88-4

Disclaimer: This document provides a comprehensive overview of 3,5-Dimethylhexanal based on currently available data. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on established principles of organic chemistry and the known properties of related aliphatic aldehydes. Researchers are advised to validate all theoretical information with experimental data.

Physicochemical Properties

Quantitative data for this compound is sparse, with most available information being computationally predicted. These properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1] |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 93-94 °C @ 80 Torr | --INVALID-LINK--[2] |

| Density | Data not available | |

| Solubility | Data not available (Expected to be soluble in organic solvents) | |

| XLogP3-AA (LogP) | 2.3 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: Expected signals would include a downfield proton corresponding to the aldehydic hydrogen (δ 9.5-10.0 ppm), multiplets for the methine protons at C3 and C5, and overlapping signals for the methylene and methyl protons in the aliphatic region.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal (δ 200-205 ppm). Other signals would correspond to the aliphatic carbons.

Infrared (IR) Spectroscopy (Predicted): A strong absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1720-1740 cm⁻¹. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹, and the characteristic aldehydic C-H stretch would appear as two weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS) (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.

Synthesis and Reactions

General Synthesis Protocols for Aliphatic Aldehydes

While a specific protocol for this compound is not detailed in the literature, it can be synthesized through common methods for aldehyde preparation. A plausible approach is the oxidation of the corresponding primary alcohol, 3,5-dimethylhexan-1-ol.

Experimental Protocol: Oxidation of a Primary Alcohol

This is a generalized procedure and would require optimization for the specific substrate.

References

physical and chemical properties of 3,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylhexanal is a branched-chain aldehyde, a class of organic compounds characterized by a formyl group (-CHO). As a saturated fatty aldehyde, it serves as a subject of interest in various chemical studies.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, safety information, and methodologies relevant to its synthesis and characterization.

Identifiers and Descriptors

Accurate identification is crucial for regulatory compliance, literature searches, and experimental replication. The primary identifiers for this compound are listed below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 19796-88-4[1][2][3] |

| Molecular Formula | C₈H₁₆O[1][2][3][4] |

| Canonical SMILES | CC(C)CC(C)CC=O[1][2] |

| InChI Key | VWLITJGXNSANSN-UHFFFAOYSA-N[1][2] |

| EC Number | 243-321-3[1][4] |

| Synonyms | Hexanal, 3,5-dimethyl-; EINECS 243-321-3[1][2][4] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are fundamental for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][4] |

| Monoisotopic Mass | 128.120115130 Da | [1][2] |

| Boiling Point | 93-94 °C @ 80 Torr | [4] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| XLogP3 (LogP) | 2.3 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2][4] |

| Rotatable Bond Count | 4 | [2][4] |

| Complexity | 76.6 | [1][2] |

Chemical Properties and Safety

Understanding the reactivity and hazards of this compound is paramount for safe handling and experimental design.

The aldehyde functional group is the primary site of reactivity, susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can participate in various condensation reactions. The compound is chemically stable under standard ambient conditions (room temperature). However, vapor/air mixtures can be explosive upon intense warming.

Incompatible Materials: Strong oxidizing agents and various plastics. Conditions to Avoid: Heating and exposure to open flames or sparks.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]

| GHS Hazard Code | Description |

| H226 | Flammable liquid and vapor[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

Response: If on skin, wash with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes. If skin or eye irritation persists, seek medical attention.

-

Storage: Store in a well-ventilated place and keep cool.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Experimental Protocols & Methodologies

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively documented in the readily available literature. However, established chemical principles allow for the description of general methodologies.

A common industrial method for synthesizing aldehydes is the hydroformylation (or oxo process) of alkenes.[6] For a related compound, 3,5,5-trimethylhexanal, this involves the reaction of diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst system, often based on rhodium or cobalt.[7][8]

General Protocol Outline:

-

Catalyst Preparation: A metal catalyst (e.g., a rhodium or cobalt complex) and appropriate ligands (e.g., phosphines) are dissolved in a suitable solvent within a high-pressure reactor.[7][9]

-

Reaction Execution: The alkene substrate (e.g., the corresponding dimethyl-pentene) is added to the reactor. The vessel is sealed, purged with an inert gas, and then pressurized with synthesis gas (CO/H₂).[7]

-

Reaction Conditions: The reactor is heated to a specified temperature (e.g., 75-120 °C) and the reaction is stirred for a set duration (e.g., 3-8 hours) while maintaining pressure.[7]

-

Work-up and Isolation: After cooling and depressurization, the reaction mixture is processed to separate the product from the catalyst and solvent. This typically involves distillation or chromatographic techniques.

The structural confirmation and purity assessment of a synthesized compound like this compound follows a standard analytical workflow.[10][11][12] This involves a combination of spectroscopic techniques to elucidate the molecular structure.

Methodology Overview:

-

Sample Preparation: The purified sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared neat or as a solution for IR and MS.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.[13] The chemical shifts, integration, and coupling patterns provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and characteristic fragmentation patterns, which act as a molecular fingerprint.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[13] For this compound, a strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹.

-

-

Data Interpretation: The data from all spectroscopic methods are integrated to confirm that the structure and purity of the synthesized compound match that of this compound.

Visualizations: Workflows and Reactions

Diagrams are provided to visualize key logical and chemical processes related to this compound.

References

- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. rbnainfo.com [rbnainfo.com]

- 6. researchgate.net [researchgate.net]

- 7. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]

- 8. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. US7279606B1 - Hydroformylation process - Google Patents [patents.google.com]

- 10. selectscience.net [selectscience.net]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Hexanal, 3,3-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 3,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dimethylhexanal, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is an aliphatic aldehyde with the molecular formula C8H16O.[1][2][3] Its structure consists of a six-carbon chain with methyl groups at the third and fifth positions.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem[1], ECHEMI[2] |

| Molecular Weight | 128.21 g/mol | PubChem[1], ECHEMI[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19796-88-4 | PubChem[1], ECHEMI[2] |

| Boiling Point | 93-94 °C @ 80 Torr | ECHEMI[2] |

| Topological Polar Surface Area | 17.1 Ų | ECHEMI[2] |

| XLogP3 | 2.3 | ECHEMI[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 128.120115130 Da | PubChem[1] |

| Canonical SMILES | CC(C)CC(C)CC=O | PubChem[1] |

| InChI Key | VWLITJGXNSANSN-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, 3,5-dimethylhexan-1-ol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild reaction conditions and high yields.

Experimental Protocol 1: Synthesis via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4][5][6][7]

Materials:

-

3,5-dimethylhexan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (0.5 M relative to the alcohol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

-

To this solution, add a solution of anhydrous DMSO (2.5 equivalents) in dichloromethane dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 3,5-dimethylhexan-1-ol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.

-

After stirring for 45 minutes, add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound via Swern Oxidation.

Experimental Protocol 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.[8][9][10][11]

Materials:

-

3,5-dimethylhexan-1-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH2Cl2), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Sodium thiosulfate (Na2S2O3), saturated solution

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, dissolve 3,5-dimethylhexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (0.2 M).

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

-

Stir the biphasic mixture until the organic layer becomes clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound via DMP Oxidation.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol 3: Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum of an aldehyde is characterized by a distinctive signal for the aldehydic proton, which typically appears in the downfield region of 9-10 ppm. For this compound, this peak would likely be a triplet due to coupling with the adjacent CH2 group. Other expected signals would include multiplets for the methine protons and overlapping signals for the methyl and methylene protons in the upfield region.

-

13C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde in the range of 190-215 ppm. The other aliphatic carbons will appear in the upfield region.

2. Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 128). Characteristic fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement.

Biological Relevance and Potential Signaling Interactions

While specific signaling pathways involving this compound are not extensively documented, aliphatic aldehydes as a class are known to be biologically active molecules. Their high reactivity allows them to interact with various biological nucleophiles, including proteins and DNA.

Aliphatic aldehydes are known to:

-

Induce Oxidative Stress: They can participate in lipid peroxidation processes.

-

Interact with Proteins: The electrophilic carbonyl group can react with nucleophilic residues on proteins, such as cysteine and lysine, potentially altering protein function.

-

Exhibit Cytotoxicity: At higher concentrations, aldehydes can be cytotoxic and have been implicated in various pathological conditions.

The interaction of aliphatic aldehydes with cellular components can trigger a cascade of downstream effects, influencing cellular signaling and function.

Caption: Logical relationships of aliphatic aldehydes in biological systems.

References

- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 3,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of 3,5-Dimethylhexanal. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a branched-chain aliphatic aldehyde. Its structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Hexanal, 3,5-dimethyl- | PubChem[1] |

| CAS Number | 19796-88-4 | PubChem[1] |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| XLogP3-AA | 2.3 | PubChem[1] |

| SMILES | CC(C)CC(C)CC=O | PubChem[1] |

Synthesis of this compound

Two common methods for the synthesis of aldehydes are the oxidation of primary alcohols and the hydroformylation of alkenes. Detailed protocols for these approaches to synthesize this compound are provided below.

Oxidation of 3,5-Dimethylhexan-1-ol using Dess-Martin Periodinane

This method utilizes a mild oxidizing agent, Dess-Martin periodinane (DMP), to convert the primary alcohol 3,5-dimethylhexan-1-ol to the corresponding aldehyde with high selectivity and under neutral pH conditions.[2][3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of 3,5-dimethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

References

The Pivotal Role of Saturated Fatty Aldehydes in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated fatty aldehydes, long considered mere metabolic intermediates, are emerging as critical signaling molecules with diverse biological activities. These reactive species are implicated in a spectrum of physiological and pathological processes, from cellular signaling and membrane dynamics to the pathogenesis of inherited metabolic disorders. Their high reactivity, which allows them to form adducts with cellular macromolecules, underlies both their signaling functions and their potential for cytotoxicity. This technical guide provides an in-depth exploration of the biological activities of saturated fatty aldehydes, offering a comprehensive resource on their metabolism, signaling roles, and the analytical techniques used for their study.

Metabolism of Saturated Fatty Aldehydes

Saturated fatty aldehydes are key nodes in lipid metabolism, primarily existing in a dynamic equilibrium with their corresponding fatty acids and fatty alcohols.

Biosynthesis and Catabolism

The primary pathways for the generation and removal of saturated fatty aldehydes are:

-

From Fatty Alcohols: The oxidation of long-chain fatty alcohols, a reaction catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) complex, produces fatty aldehydes.[1]

-

From Sphingolipids: The catabolism of sphingolipids can generate fatty aldehydes.[1]

-

From Ether Glycerolipids: The breakdown of ether glycerolipids is another source of these reactive molecules.[1]

-

Oxidation to Fatty Acids: The principal route of detoxification is the irreversible oxidation of fatty aldehydes to their corresponding fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH).[1] FALDH, also known as ALDH3A2, exhibits a preference for long-chain substrates (C14-C18).

-

Reduction to Fatty Alcohols: Fatty aldehydes can also be reduced back to fatty alcohols by aldo-keto reductases or alcohol dehydrogenases.[2]

The central role of FALDH is underscored by the inherited metabolic disorder, Sjögren-Larsson Syndrome (SLS) . Mutations in the ALDH3A2 gene lead to deficient FALDH activity, resulting in the accumulation of fatty alcohols and, indirectly, an increase in fatty aldehyde-mediated stress.[3][4] While free fatty aldehydes do not accumulate to high levels due to their reactivity, evidence of their increased presence in SLS is observed through the formation of adducts with cellular components.[3]

Biological Activities and Signaling Roles

The reactivity of the aldehyde group allows these molecules to participate in a variety of signaling pathways and cellular processes.

Adduct Formation with Proteins and Lipids

A key aspect of fatty aldehyde bioactivity is their ability to form covalent adducts with nucleophilic groups on other biomolecules.

-

Protein Adducts: Saturated fatty aldehydes can form Schiff bases with the primary amino groups of lysine residues in proteins.[1] These modifications can alter protein structure and function, potentially impacting enzyme activity and signaling cascades.

-

Lipid Adducts: They can also react with the primary amino groups of aminophospholipids, such as phosphatidylethanolamine (PE), to form N-alkyl-phosphatidylethanolamine (NAPE).[5] The formation of NAPE in cellular membranes can disrupt their structure and function. In fibroblasts from individuals with Sjögren-Larsson syndrome, an accumulation of N-alkyl-PE has been observed, providing indirect evidence of increased fatty aldehyde levels.[1]

Cytotoxicity

At elevated concentrations, saturated fatty aldehydes exhibit cytotoxic effects. This toxicity is largely attributed to their propensity to form adducts with essential biomolecules, leading to cellular dysfunction.[5] Studies have shown that cells deficient in FALDH are particularly susceptible to the toxic effects of fatty aldehydes like hexadecanal.[5]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of saturated fatty aldehydes.

Table 1: Enzyme Kinetics of Human Fatty Aldehyde Dehydrogenase (FALDH)

| Substrate | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg) |

| Heptanal | 1.5 ± 0.3 | 120 ± 10 |

| Tetradecanal | 0.5 ± 0.1 | 180 ± 20 |

| Hexadecanal | 0.8 ± 0.2 | 250 ± 30 |

| Octadecanal | 1.2 ± 0.3 | 210 ± 25 |

Data adapted from a study on recombinant human FALDH.

Table 2: Cytotoxicity of Saturated Fatty Aldehydes

| Compound | Cell Line | Assay | Endpoint | Value |

| Hexadecanal | Fibroblasts (SLS) | Cell Viability | Increased Susceptibility | Not Quantified |

| Octadecanal | CHO (FALDH-deficient) | Cytotoxicity/Apoptosis | Protection by ADX-102 | Not Quantified |

Note: Specific IC50 or LD50 values for saturated fatty aldehydes on cultured cells are not consistently reported in the literature, highlighting an area for further research. The available data indicates increased susceptibility of FALDH-deficient cells.

Experimental Protocols

Accurate quantification and analysis of saturated fatty aldehydes in biological samples are challenging due to their reactivity and low abundance. The following are detailed methodologies for key experiments.

Quantification of Fatty Aldehydes by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is highly sensitive for the quantification of fatty aldehydes after derivatization with a fluorescent tag.

Materials:

-

Internal Standard (e.g., heptadecanal)

-

Derivatization reagent: 1,3-cyclohexanedione (CHD) solution (100 mM in 3.6 M ammonium acetate and 42% (v/v) acetic acid)

-

Methanol (HPLC grade)

-

Reverse-phase C18 HPLC column

-

Fluorescence detector (Excitation: 390 nm, Emission: 460 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer. Spike the sample with a known amount of internal standard.

-

Protein Precipitation: Add one volume of ice-cold methanol to the sample to precipitate proteins. Centrifuge to pellet the precipitate.

-

Derivatization: Transfer the supernatant to a new tube. Add one volume of the CHD derivatization medium. Cap the tube tightly and heat at 65°C for 60 minutes.

-

Sample Dilution: After cooling, add two volumes of methanol relative to the initial sample volume to achieve a final methanol concentration of 60%.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute with a suitable gradient of methanol in water.

-

Quantification: Monitor the fluorescence of the eluate. Identify and quantify the peaks corresponding to the fatty aldehyde derivatives based on their retention times relative to the internal standard.

Analysis of Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including fatty aldehydes after derivatization.

Materials:

-

Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal standard (e.g., deuterated decyl aldehyde)

-

Solvents: Acetonitrile, Isohexane (HPLC grade)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch method). Add the internal standard during the extraction process.

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of acetonitrile.

-

Add the PFBHA solution and incubate to form stable oxime derivatives.

-

-

Extraction of Derivatives: Extract the PFBHA-oxime derivatives with isohexane.

-

GC-MS Analysis:

-

Inject the isohexane extract into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the derivatives.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect characteristic fragment ions of the PFBHA-derivatized fatty aldehydes for enhanced sensitivity and specificity.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of fatty aldehydes in the samples from this curve.

Signaling Pathways and Experimental Workflows

Visual representations of key metabolic pathways and experimental procedures aid in understanding the complex roles of saturated fatty aldehydes.

Conclusion

Saturated fatty aldehydes are no longer viewed as simple metabolic byproducts but as integral players in cellular physiology and pathology. Their inherent reactivity drives their involvement in signaling and is also the source of their potential toxicity. A thorough understanding of their metabolic pathways, biological activities, and the methods for their analysis is crucial for researchers in biochemistry, cell biology, and drug development. The link between deficient fatty aldehyde metabolism and diseases like Sjögren-Larsson syndrome highlights the therapeutic potential of targeting these pathways. Further research into the specific protein and lipid targets of saturated fatty aldehydes and the downstream consequences of adduct formation will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. publications.aston.ac.uk [publications.aston.ac.uk]

- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3,5-Dimethylhexanal in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylhexanal, a branched-chain aldehyde, holds a subtle yet significant role in the intricate chemical language of the natural world. While its documented occurrences are not widespread, its primary characterized function is as a semiochemical, specifically a kairomone, in the chemical communication system of the cabbage looper, Trichoplusia ni. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, details established and inferred experimental protocols for its detection and quantification, and presents a putative biosynthetic pathway. The information is curated to support further research into its ecological significance and potential applications.

Natural Occurrence of this compound

The most well-documented natural occurrence of this compound is its role as a kairomone for the cabbage looper (Trichoplusia ni), a moth species.[1] Kairomones are chemical substances emitted by one species that benefit a recipient of another species. In this context, this compound is a signal that can be detected by the cabbage looper, although the specific behavioral response it elicits requires further investigation.

At present, there is a notable lack of scientific literature detailing the presence of this compound in other natural sources such as plants, essential oils, or food products. Its oxidized form, 3,5-dimethylhexanoic acid, has been identified, but the natural occurrence of the aldehyde itself appears to be highly specific or underreported.[2][3][4][5][6]

Quantitative Data

Due to the limited documented occurrences, quantitative data on the concentration of this compound in natural sources is scarce. The table below is structured to accommodate future findings.

| Natural Source | Organism/Matrix | Concentration Range | Analytical Method | Reference |

| Insect Semiochemical | Trichoplusia ni (emissions) | Not Reported | GC-MS (inferred) | The Pherobase[1] |

Experimental Protocols

The analysis of volatile organic compounds like this compound, particularly in the trace amounts associated with insect chemical communication, requires sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of insect semiochemicals and volatile aldehydes.

Sample Collection: Solid-Phase Microextraction (SPME)

SPME is a solvent-free and sensitive technique ideal for trapping volatile compounds from the headspace of a biological sample.

Protocol for Headspace SPME (HS-SPME) of Insect Volatiles:

-

Sample Preparation: Place the insect (e.g., a calling female Trichoplusia ni) or the relevant biological matrix (e.g., a plant sample) into a clean glass headspace vial.

-

Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.

-

Extraction: Seal the vial and expose the SPME fiber to the headspace above the sample. Gentle heating (e.g., 30-40°C) can be used to increase the volatility of the compounds, but care must be taken not to induce stress artifacts in living organisms. The extraction time will vary depending on the emission rate and concentration of the analyte (typically 30-60 minutes).

-

Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile organic compounds.

Typical GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of aldehydes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5-10 minutes. This program should be optimized for the specific sample matrix.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-400.

Quantification: Derivatization and Isotope Dilution

The quantification of aldehydes can be challenging due to their reactivity. Derivatization can improve stability and chromatographic performance.

Protocol for Aldehyde Derivatization with PFBHA:

-

Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Reaction: In a sealed vial, expose the sample extract or the SPME fiber (post-collection) to a headspace containing PFBHA. The reaction converts the aldehyde to a more stable and electron-capturing oxime derivative.

-

Analysis: Analyze the PFBHA-derivatized aldehyde by GC-MS. The resulting oxime will have a characteristic mass spectrum.

Quantitative Analysis using an Internal Standard:

For accurate quantification, a stable isotope-labeled internal standard (e.g., this compound-d₂) should be used.

-

Standard Addition: A known amount of the deuterated internal standard is added to the sample prior to extraction.

-

Analysis: The sample is analyzed by GC-MS, and the peak areas of the native analyte and the internal standard are determined.

-

Calculation: The concentration of the native this compound is calculated based on the ratio of the peak areas and the known concentration of the internal standard. This method corrects for losses during sample preparation and injection.

Signaling and Biosynthetic Pathways

While the specific signaling and biosynthetic pathways for this compound are not fully elucidated, inferences can be drawn from the known metabolism of branched-chain fatty acids and aldehydes in insects.

Putative Biosynthetic Pathway of this compound

The biosynthesis of branched-chain aldehydes in insects is believed to originate from the metabolism of branched-chain amino acids. The following diagram illustrates a plausible pathway for the formation of this compound.

Caption: Putative biosynthetic pathway of this compound in insects.

This proposed pathway begins with the catabolism of branched-chain amino acids like valine and isoleucine in the mitochondria, which generates precursors such as propionyl-CoA. These precursors are then utilized by fatty acid synthase (FAS) in the cytosol to produce a branched-chain fatty acid. Finally, in specialized tissues like the pheromone gland, a fatty acyl-CoA reductase (FAR) is thought to reduce the fatty acid to the corresponding aldehyde, this compound. The biosynthesis of insect pheromones is often regulated by neuropeptides, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][7][8][9]

Experimental Workflow for Semiochemical Analysis

The following diagram outlines a typical workflow for the identification and quantification of a semiochemical like this compound from an insect source.

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound presents an intriguing case of a naturally occurring compound with a highly specific, currently known ecological role. The methodologies outlined in this guide provide a robust framework for its further investigation. Future research should focus on:

-

Expanding the Search: Employing the sensitive analytical techniques described to screen a wider range of natural sources, including various plant species and microorganisms, for the presence of this compound.

-

Behavioral Assays: Conducting detailed behavioral studies with Trichoplusia ni and other insects to fully characterize the biological activity of this compound.

-

Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and transcriptomic analysis of pheromone glands to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

A deeper understanding of the natural occurrence and biological function of this compound will not only contribute to the field of chemical ecology but may also open avenues for the development of novel pest management strategies and other biotechnological applications.

References

- 1. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylhexanoic acid | CymitQuimica [cymitquimica.com]

- 3. 3,5-dimethylhexanoic acid [webbook.nist.gov]

- 4. 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-dimethylhexanoic acid | 60308-87-4 | Buy Now [molport.com]

- 6. Page loading... [guidechem.com]

- 7. Regulation of pheromone biosynthesis by a brain hormone in two moth species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Biosynthesis and endocrine regulation of sex pheromones in moth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroendocrine control of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 3,5-Dimethylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylhexanal, a branched-chain aliphatic aldehyde, has a history rooted in the exploration of organic synthesis and its applications in the chemical industry. This technical guide provides an in-depth overview of the discovery, synthesis, and known applications of this compound. While its primary use appears to be within the fragrance and flavor sector, this document also explores its physicochemical properties and the broader context of the biological effects of related saturated aldehydes, providing a foundational resource for researchers.

Introduction

This compound (CAS No. 19796-88-4) is a saturated fatty aldehyde with the molecular formula C8H16O.[1] Its structure, characterized by methyl groups at the 3 and 5 positions, gives it distinct properties that have been of interest primarily in the field of aroma chemicals. This guide will detail the available information on its initial synthesis, key experimental protocols, and its place within the broader landscape of aliphatic aldehydes.

Discovery and History

The precise moment of discovery for this compound is not definitively documented in a singular, seminal publication. However, early explorations into the synthesis of aldehydes and organoborane chemistry likely led to its creation. Two publications from the late 1960s and early 1970s are among the earliest cited references in relation to synthetic routes that could produce such a compound.

A 1968 paper by S. Pucci et al. in Gazzetta Chimica Italiana and a 1970 paper by H.C. Brown and G.W. Kabalka in the Journal of the American Chemical Society describe methods for the synthesis of aldehydes from olefins.[2][3] While these papers do not focus exclusively on this compound, they lay the experimental groundwork for its synthesis. The work by Brown and Kabalka, in particular, details a convenient new aldehyde synthesis via the hydroboration of terminal olefins, a method applicable to the synthesis of this compound.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for understanding its behavior in various applications.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 19796-88-4 | [1] |

| Boiling Point | 93-94 °C @ 80 Torr | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| XLogP3 | 2.3 | [4] |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

General Synthesis of Aldehydes via Hydroboration

The synthesis involves the reaction of a terminal olefin with a hydroborating agent, followed by oxidation. For this compound, the logical precursor would be 3,5-dimethyl-1-hexene.

Experimental Workflow: Aldehyde Synthesis via Hydroboration

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Hydroboration: The olefin, 3,5-dimethyl-1-hexene, is reacted with a hydroborating agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) in an appropriate solvent (e.g., tetrahydrofuran) under an inert atmosphere. The reaction mixture is typically stirred at room temperature for several hours.

-

Oxidation: The resulting organoborane intermediate is then oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) in a solvent such as dichloromethane. The reaction is monitored for completion by techniques like thin-layer chromatography.

-

Workup and Purification: The reaction mixture is worked up by filtration and removal of the solvent. The crude product is then purified, typically by distillation under reduced pressure, to yield this compound.

Applications

The primary application of this compound appears to be in the fragrance and flavor industry .[5] While specific formulations are proprietary, branched-chain aldehydes are known for contributing unique and potent aroma profiles. For instance, the structurally similar 3,5,5-Trimethylhexanal is described as having a powerful aldehydic green note with a fresh, clean impression, and is used to create floral-diffusive top-notes in lily and muguet, and freshness in mimosa or rose fragrances.[5] It is highly probable that this compound is utilized for similar effects, lending a fresh, green, or citrus-like character to perfumes and flavorings.

Branched-chain aldehydes are also recognized as important flavor compounds in a variety of food products, where they can be formed through both enzymatic and non-enzymatic pathways, such as the Strecker degradation of amino acids during heat treatment.[6] They are often described as having malty or chocolate-like sensory profiles.[6]

Biological Effects and Metabolism

There is a lack of specific toxicological and metabolic data for this compound in the public domain. However, general information on saturated and branched-chain aldehydes can provide context for its potential biological activity.

Saturated aliphatic aldehydes are known to be reactive molecules that can interact with biological systems.[7] The metabolism of branched-chain aldehydes is a recognized pathway in various organisms.[8] These aldehydes can be generated from the breakdown of branched-chain amino acids like leucine, isoleucine, and valine.[8][9]

General Metabolic Pathway of Branched-Chain Amino Acids

Caption: Simplified metabolic pathway of branched-chain amino acids.

The metabolism of exogenous aldehydes is a critical detoxification process. While no specific signaling pathways have been identified for this compound, it is known that aldehydes, in general, can induce cellular stress responses.

Conclusion

This compound is a branched-chain aldehyde with a history intertwined with the development of modern organic synthesis methods. While its discovery is not attributed to a single event, early work in organoborane chemistry provided the means for its creation. Its primary application lies in the fragrance and flavor industry, where it likely contributes to fresh and green aroma profiles. Further research into its specific biological activities and metabolic fate would be beneficial for a more comprehensive understanding of this compound, particularly for professionals in drug development and toxicology. The safety data for this compound indicates that it is a flammable liquid and an irritant to the skin, eyes, and respiratory system, necessitating appropriate handling procedures.[1][10]

References

- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. green hexanal, 5435-64-3 [thegoodscentscompany.com]

- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 10. directpcw.com [directpcw.com]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomeric forms of 3,5-dimethylhexanal, a C8H16O aldehyde. The document details the various isomers, their physicochemical properties, and outlines relevant experimental protocols for their synthesis and characterization. This guide is intended to be a valuable resource for professionals in research, scientific, and drug development fields where a thorough understanding of isomeric purity and properties is crucial.

Structural Isomers of C8H16O Aldehydes

The molecular formula C8H16O encompasses a wide array of structural isomers of aldehydes. These isomers differ in the arrangement of their carbon skeleton, including the position of methyl and ethyl groups, as well as the overall chain length. A comprehensive, though not exhaustive, list of these isomers is provided below, categorized by their parent hexane, heptane, and pentane chains.

Dimethylhexanal Isomers

This group includes isomers with a six-carbon parent chain and two methyl group substituents.

-

This compound: The primary subject of this guide.

-

2,2-Dimethylhexanal

-

2,3-Dimethylhexanal

-

2,4-Dimethylhexanal

-

2,5-Dimethylhexanal

-

3,3-Dimethylhexanal

-

3,4-Dimethylhexanal

-

4,4-Dimethylhexanal

-

4,5-Dimethylhexanal

-

5,5-Dimethylhexanal

Ethylhexanal Isomers

These isomers possess a six-carbon parent chain with one ethyl group substituent.

-

2-Ethylhexanal

-

3-Ethylhexanal

-

4-Ethylhexanal

Methylheptanal Isomers

Isomers with a seven-carbon parent chain and a single methyl group.

-

2-Methylheptanal

-

3-Methylheptanal

-

4-Methylheptanal

-

5-Methylheptanal

-

6-Methylheptanal

Other Isomers

Other structural arrangements include:

-

2-Propylpentanal

-

Trimethylpentanal isomers (e.g., 3,5,5-trimethylhexanal, which is an isomer of nonanal, not octanal, but is often discussed in similar contexts).

Physicochemical Properties of Structural Isomers

The structural variations among these isomers lead to differences in their physical properties. A summary of available quantitative data is presented in the following table for comparative analysis. It is important to note that some of the data are estimated values.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 19796-88-4 | 156.7 | 0.808 | 1.408 |

| Octanal | 124-13-0 | 171 | 0.821 | 1.421 |

| 2-Ethylhexanal | 123-05-7 | 163.4 | 0.82 | 1.4155 |

| 2,2-Dimethylhexanal | 996-12-3 | 167.7 (est.) | 0.831 (est.) | 1.4159 (est.) |

| 3,3-Dimethylhexanal | 55320-57-5 | - | - | - |

| 4,4-Dimethylhexanal | 5932-91-2 | 160.5 | 0.811 | 1.411 |

| 5,5-Dimethylhexanal | 55320-58-6 | - | - | - |

| 2-Methylheptanal | - | - | - | - |

| 3-Methylheptanal | - | - | - | - |

| 4-Methylheptanal | - | - | - | - |

| 5-Methylheptanal | - | - | - | - |

| 6-Methylheptanal | - | - | - | - |

Data sourced from various chemical databases. "est." indicates an estimated value.

Stereoisomers of this compound

This compound possesses two chiral centers at the C3 and C5 positions. The presence of these two stereocenters gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

-

(3R, 5R)-3,5-dimethylhexanal

-

(3S, 5S)-3,5-dimethylhexanal

-

(3R, 5S)-3,5-dimethylhexanal

-

(3S, 5R)-3,5-dimethylhexanal

The (3R, 5R) and (3S, 5S) isomers are enantiomers of each other. Similarly, the (3R, 5S) and (3S, 5R) isomers form another enantiomeric pair. The relationship between the (3R, 5R) and (3R, 5S) or (3S, 5R) isomers is diastereomeric. Due to their different spatial arrangements, these stereoisomers can exhibit distinct biological activities and interactions with other chiral molecules, a critical consideration in drug development.

The relationship between the stereoisomers of this compound can be visualized as follows:

Experimental Protocols

General Synthesis of Aldehydes

The synthesis of aldehydes can be achieved through various established methods. The choice of method often depends on the starting material and the desired product's specific structure.

A common and effective method for aldehyde synthesis is the oxidation of primary alcohols.[] Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.

Workflow for Oxidation of a Primary Alcohol to an Aldehyde:

Protocol:

-

Dissolution: Dissolve the primary alcohol (e.g., 3,5-dimethylhexan-1-ol) in a suitable inert solvent such as dichloromethane.

-

Addition of Oxidizing Agent: Slowly add a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

-

Purification: Isolate the crude aldehyde and purify it by distillation under reduced pressure or by column chromatography on silica gel.

Ozonolysis of an appropriately substituted alkene followed by a reductive work-up is another viable route to synthesize aldehydes.[4]

Protocol:

-

Ozonolysis: Dissolve the alkene (e.g., 5,7-dimethyl-1-heptene) in an inert solvent like dichloromethane or methanol and cool the solution to -78°C. Bubble ozone gas through the solution until the reaction is complete, often indicated by a persistent blue color.

-

Reductive Work-up: Purge the solution with an inert gas to remove excess ozone. Add a reducing agent such as dimethyl sulfide (DMS) or zinc dust and water to the reaction mixture and allow it to warm to room temperature.

-

Isolation and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the resulting aldehyde by distillation or chromatography.

Characterization of Isomers

A combination of spectroscopic and chromatographic techniques is essential for the identification and characterization of the structural and stereoisomers of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton will exhibit a characteristic signal in the downfield region (δ 9-10 ppm). The splitting patterns of the other protons will provide information about the connectivity of the carbon skeleton, helping to differentiate between structural isomers.

-

¹³C NMR: The carbonyl carbon of the aldehyde will have a distinct chemical shift around δ 200 ppm. The number and chemical shifts of the other carbon signals will further aid in structure elucidation.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of an aliphatic aldehyde. The presence of C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹ is also indicative of an aldehyde.

-

Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure of the molecule, helping to distinguish between isomers.

-

Gas Chromatography (GC): GC is a powerful technique for separating volatile isomers. By using a suitable capillary column, it is often possible to separate the different structural isomers of C8H16O aldehydes based on their boiling points and interactions with the stationary phase.

-

Chiral Gas Chromatography: For the separation of the stereoisomers of this compound, a chiral stationary phase is required. This will allow for the resolution of the enantiomeric pairs.

Experimental Workflow for Isomer Analysis:

Conclusion

This technical guide has provided a detailed overview of the structural and stereoisomers of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for scientists and researchers. A thorough understanding and characterization of these isomers are paramount for applications in drug development and other scientific disciplines where molecular structure dictates function and activity. The methodologies outlined here provide a solid foundation for the synthesis, separation, and identification of these C8H16O aldehydes.

References

Potential Research Areas for 3,5-Dimethylhexanal: A Technical Guide for Scientists and Drug Development Professionals

Introduction: 3,5-Dimethylhexanal, a branched-chain aliphatic aldehyde, presents a compelling yet underexplored scaffold for scientific investigation. While its presence as a semiochemical in insect communication is noted, its broader biological activities and potential therapeutic applications remain largely uncharacterized. Aliphatic aldehydes, as a class, are recognized for their versatile reactivity and have demonstrated a range of biological effects, including antimicrobial and immunomodulatory properties. This technical guide outlines potential research avenues for this compound, providing a framework for its synthesis, analytical characterization, and biological evaluation to unlock its potential in medicinal chemistry and drug discovery.

Physicochemical Properties and Spectral Data

A foundational understanding of a molecule's physicochemical properties is paramount for any research endeavor. For this compound, a combination of computed and experimental data for structurally similar compounds can provide initial insights.

| Property | Value (Computed/Estimated) | Data Source/Analogy |

| Molecular Formula | C₈H₁₆O | PubChem |

| Molecular Weight | 128.21 g/mol | PubChem |

| CAS Number | 19796-88-4 | PubChem |

| Boiling Point | 93-94 °C @ 80 Torr | ECHEMI |

| LogP (XLogP3-AA) | 2.3 | PubChem |

| Hydrogen Bond Donor | 0 | PubChem |

| Hydrogen Bond Acceptor | 1 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

Spectral Data (Predicted/Analogous):

| Spectrum | Key Features (Based on Analogs like 3,5,5-trimethylhexanal and other C8 aldehydes) |

| ¹H NMR | Signals expected in the regions of ~9.7 ppm (aldehyde proton), ~2.4 ppm (protons alpha to the carbonyl), and ~0.9-1.5 ppm (aliphatic protons). |

| ¹³C NMR | A characteristic peak for the carbonyl carbon is anticipated around 200-205 ppm. |

| IR | A strong C=O stretching vibration is expected around 1720-1740 cm⁻¹. |

Potential Synthetic Routes

The synthesis of this compound can be approached through established organic chemistry methodologies. Two plausible routes are outlined below, providing a starting point for laboratory investigation.

Oxidation of 3,5-Dimethyl-1-hexanol

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Proposed):

This protocol is adapted from the Swern oxidation of a structurally similar alcohol, 3,3-dimethyl-1-butanol, and would require optimization for 3,5-dimethyl-1-hexanol.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 30 minutes.

-

Alcohol Addition: Add a solution of 3,5-dimethyl-1-hexanol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 1 hour.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional hour.

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

An In-depth Technical Guide to 3,5-Dimethylhexanal and its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylhexanal, a branched-chain aldehyde, serves as a versatile intermediate in organic synthesis. Its unique structural features, including the presence of two stereocenters and a reactive aldehyde functionality, make it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its role in key carbon-carbon bond-forming reactions and its potential in the development of novel therapeutic agents.

Introduction

This compound, with the chemical formula C8H16O, is a saturated fatty aldehyde.[1] Its structure features a six-carbon chain with methyl groups at the 3 and 5 positions, conferring chirality to the molecule. The aldehyde functional group is a key site of reactivity, participating in a wide array of organic transformations. This guide will delve into the synthetic utility of this compound, providing detailed experimental protocols for its key reactions and summarizing important quantitative data.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 19796-88-4 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)CC(C)CC=O | [1] |

| XLogP3 | 2.3 | [1] |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data Summary:

| Technique | Data |

| ¹H NMR | Predicted spectra can be calculated using chemical shift prediction software. Key signals would include a downfield aldehyde proton (CHO), signals for the methine protons at C3 and C5, and signals for the various methyl and methylene groups. |

| ¹³C NMR | Predicted spectra would show a characteristic downfield signal for the carbonyl carbon of the aldehyde, along with signals for the methine and methyl carbons. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 128, with characteristic fragmentation patterns resulting from the loss of alkyl and carbonyl fragments. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aldehyde would be expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations would also be present. |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be envisioned through the hydroformylation of a suitable alkene precursor, such as 3,5-dimethyl-1-hexene. This reaction introduces a formyl group and a hydrogen atom across the double bond. A related synthesis for 3,5,5-trimethylhexanal from diisobutylene via hydroformylation has been patented, suggesting a similar approach could be adapted.[2]

Another potential route involves the Knoevenagel condensation of isovaleraldehyde with a suitable active methylene compound, followed by subsequent reduction and hydrolysis steps. A patented method describes the synthesis of pregabalin starting from isovaleraldehyde and methyl cyanoacetate, which proceeds through intermediates structurally related to this compound.[3]

Role in Organic Synthesis: Key Reactions and Protocols

The aldehyde functionality of this compound makes it a valuable substrate for a variety of fundamental organic reactions, particularly those that form new carbon-carbon bonds.

Aldol Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds.[4][5] this compound can act as the electrophilic aldehyde component in a crossed Aldol condensation with a ketone, such as acetone. The reaction proceeds via the formation of an enolate from the ketone, which then attacks the carbonyl carbon of this compound. Subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone.

Experimental Protocol: Crossed Aldol Condensation of this compound with Acetone

Materials:

-

This compound (1.0 eq)

-

Acetone (10 eq)

-

Sodium hydroxide (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add acetone to the solution and cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Product: (E)-5,7-Dimethyl-3-octen-2-one

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | Acetone | NaOH | Ethanol | 12 | 25 | 75 |

Logical Relationship Diagram: Aldol Condensation Mechanism

Caption: Mechanism of the base-catalyzed Aldol condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[6] this compound can be converted to a variety of substituted alkenes using this reaction. For example, reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide, would yield 3,5-dimethyl-1-heptene.

Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)[7]

-

n-Butyllithium (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Product: 3,5-Dimethyl-1-heptene

Quantitative Data (Hypothetical):

| Reactant 1 | Wittig Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | CH₃P(Ph)₃Br | n-BuLi | THF | 12 | 25 | 85 |

Experimental Workflow Diagram: Wittig Reaction

References

- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]